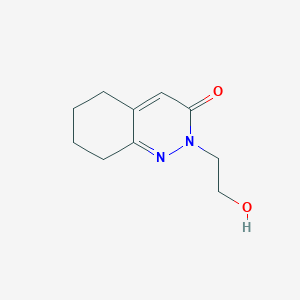

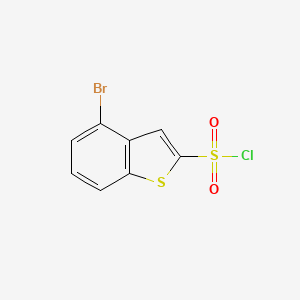

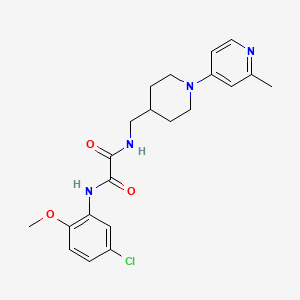

![molecular formula C24H23N5O B2493338 6-(4-苄基哌嗪-1-基)-N-(2-氰苯基)吡啶并[3-基]甲酰胺 CAS No. 1396880-41-3](/img/structure/B2493338.png)

6-(4-苄基哌嗪-1-基)-N-(2-氰苯基)吡啶并[3-基]甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide" is a chemical entity that has attracted interest due to its potential pharmaceutical applications. While specific studies directly addressing this compound were not identified, research on related pyridazine derivatives provides insight into the chemical's relevance in medicinal chemistry, particularly as acetylcholinesterase inhibitors and in the development of anticonvulsant, antibacterial, and anticancer agents.

Synthesis Analysis

The synthesis of related pyridazine derivatives involves strategic structural modifications to enhance biological activity. For instance, modifications at the pyridazine ring, such as the introduction of a lipophilic environment or substitution at the phenyl group, can significantly affect acetylcholinesterase inhibitory activity and selectivity (Contreras et al., 2001). Water-mediated synthesis methods have been employed for related compounds, emphasizing the versatility and adaptability of the synthesis approaches for pyridazine derivatives (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including steric and electronic features, plays a crucial role in determining their biological activity. Quantum and chemical calculations, alongside X-ray diffraction analysis, provide insights into the reactivity and interaction potential of these molecules with biological targets (Ukrainets et al., 2019).

Chemical Reactions and Properties

Pyridazine derivatives undergo various chemical reactions, including acylation and substitution, which are critical for enhancing their pharmacological properties. The reactivity towards different aminopyridines and the impact of the sulfo group on acylation reactions are notable examples of how chemical properties can be fine-tuned for desired outcomes (Ukrainets et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, optical transmittance, and refractive indices, are essential for the practical application of pyridazine derivatives. For example, polyamides derived from pyridazine-containing monomers have demonstrated good optical properties and thermal stability, indicating the material science potential of these compounds (Zhang et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, underpin the therapeutic potential of pyridazine derivatives. Their ability to act as inhibitors for various biological targets, such as acetylcholinesterase and tubulin polymerization, highlights their versatility in drug development (Contreras et al., 2001); (Jayarajan et al., 2019).

科学研究应用

乙酰胆碱酯酶抑制

- 设计和合成乙酰胆碱酯酶抑制剂:Contreras等人(2001年)和Contreras等人(1999年)的研究集中在设计、合成和结构活性关系上的3-[2-(1-苄基哌啶-4-基)乙基氨基]吡啶并[含有与6-(4-苄基哌啶-1-基)-N-(2-氰基苯基)吡啶并-3-甲酰胺结构相关的化合物。这些化合物被发现是有效的乙酰胆碱酯酶抑制剂,为治疗像阿尔茨海默病这样的疾病提供了见解(Contreras et al., 2001) (Contreras et al., 1999)。

抗病毒活性

- 合成和评估作为HIV抑制剂:Heinisch等人(1996年)合成了一系列化合物,包括吡啶并衍生物,以评估它们作为HIV-1逆转录酶抑制剂的潜力。这项研究突出了吡啶并衍生物的使用,类似于所讨论的化合物,用于开发抗病毒疗法(Heinisch et al., 1996)。

抗惊厥特性

- 在癫痫动物模型中的评估:Hallot等人(1986年)对6-芳基-3-(羟基聚甲烯胺基)吡啶并进行了研究,这些化合物与所讨论的化合物具有相似的结构特征,在各种动物模型中展示了显著的抗惊厥活性。这项研究指出了这类化合物在癫痫治疗中的潜在应用(Hallot et al., 1986)。

癌症研究和成像

- 癌症中的正电子发射断层扫描成像:Silvers等人(2016年)探讨了设计、合成和评估吡啶并-3-甲酰胺衍生物用于使用正电子发射断层扫描成像在癌细胞中成像硬脂酰辅酶A去饱和酶-1。这项研究展示了吡啶并衍生物在癌症研究中先进成像技术中的应用(Silvers et al., 2016)。

染料和纺织品

- 在染色涤纶纤维中的应用:Khalifa等人(2015年)对合成新型杂环芳基单偶氮有机化合物进行了研究,包括吡啶并衍生物,用作涤纶纤维中的分散染料。这项研究表明了吡啶并化合物在纺织品应用中的实用性(Khalifa et al., 2015)。

缓蚀

- 铁腐蚀的抑制:Chetouani等人(2003年)和Mashuga等人(2017年)研究了吡啶并衍生物作为铁在盐酸溶液中的缓蚀剂的使用。这些研究突出了这类化合物在工业应用中的潜力,特别是在防腐蚀方面(Chetouani et al., 2003) (Mashuga et al., 2017)。

属性

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c25-17-20-8-4-5-9-21(20)26-24(30)22-10-11-23(28-27-22)29-14-12-19(13-15-29)16-18-6-2-1-3-7-18/h1-11,19H,12-16H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJVLDVSIPFZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=CC=CC=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

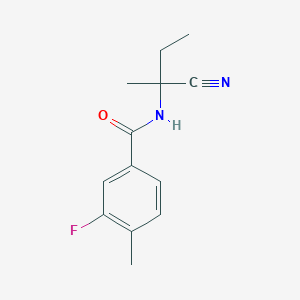

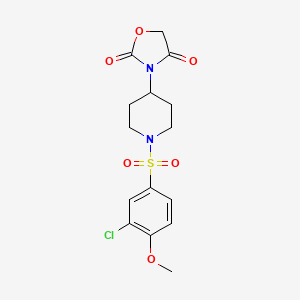

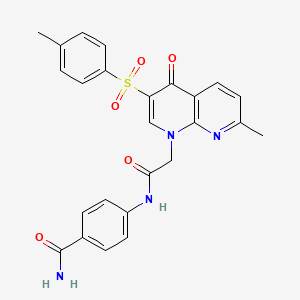

![3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2493257.png)

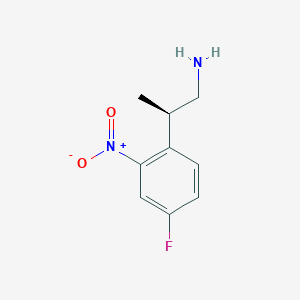

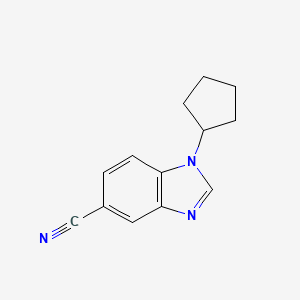

![1-[3-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2493266.png)

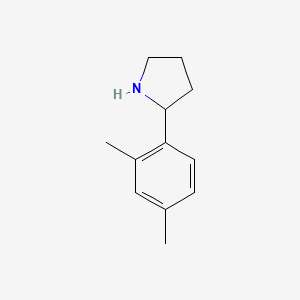

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide](/img/structure/B2493270.png)